Lipophilicity (LogP) of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde vs. 4-Phenyl and 4-Methylphenyl Analogs
The substitution of the para-position on the 4-phenyl ring of the thiazole core directly influences the compound's lipophilicity. 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde (target) exhibits a higher computed LogP compared to its unsubstituted phenyl and 4-methylphenyl analogs . This increased lipophilicity can be a critical differentiator for applications requiring enhanced membrane permeability or altered compound partitioning.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3: 3.2 to 4.0 |
| Comparator Or Baseline | 4-Phenyl-1,3-thiazole-2-carbaldehyde (XLogP3: 2.4) ; 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde (XLogP3: 2.8) [1] |
| Quantified Difference | Target is more lipophilic by ΔXLogP3 of +0.8 to +1.6 vs. phenyl, and +0.4 to +1.2 vs. 4-methylphenyl analog. |
| Conditions | Computed values (XLogP3) from PubChem and vendor computational chemistry data. |
Why This Matters
Higher LogP values can indicate improved membrane permeability in biological systems and altered solubility in organic solvents, which are key considerations in the design of bioactive molecules and in the selection of synthetic intermediates.
- [1] PubChem. 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde. Compound Summary. CID 3614025. View Source
